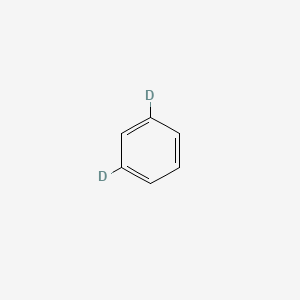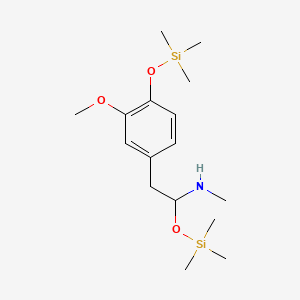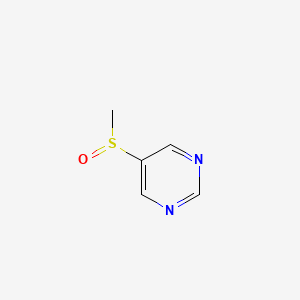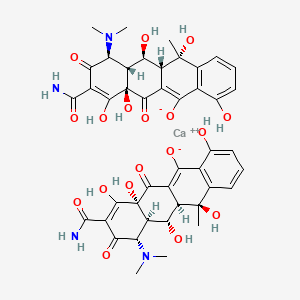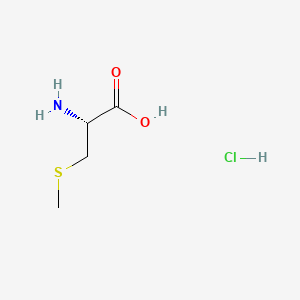
L-Cysteine, S-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, S-methyl-, hydrochloride is a derivative of the amino acid L-cysteine. It is a compound that features a methyl group attached to the sulfur atom of cysteine, and it is often used in its hydrochloride form to enhance its stability and solubility. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.
作用機序
Target of Action
L-Cysteine, S-methyl-, hydrochloride, also known as (2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride, is a derivative of the amino acid cysteine . The primary targets of this compound are enzymes and proteins that contain cysteine residues. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile .
Mode of Action
The compound can undergo redox reactions, exhibiting antioxidant properties . It is typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms . It serves as a major precursor for the synthesis of glutathione .
Biochemical Pathways
This compound participates in various biochemical pathways. It is synthesized in the human body when there is sufficient methionine available . The sulfur in the compound is derived from methionine, which is converted to homocysteine through the intermediate S-adenosylmethionine . Cystathionine beta-synthase then combines homocysteine and serine to form the asymmetrical thioether cystathionine . The enzyme cystathionine gamma-lyase converts the cystathionine into cysteine and alpha-ketobutyrate .
Pharmacokinetics
It is known that cysteine, a related compound, is rapidly absorbed after oral administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of cysteine into protein peptide chains and the formation of a variety of metabolites .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a crucial role in the formation of proteins by establishing disulfide bridges, a type of covalent bond that plays a fundamental role in the folding and stabilization of the tertiary structure of the proteins, thereby supporting their biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the application of L-Cysteine Hydrochloride has been shown to delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes . This suggests that the compound’s action can be influenced by factors such as temperature, light, and the presence of other compounds.
生化学分析
Biochemical Properties
L-Cysteine, S-methyl-, hydrochloride is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to function in a novel antioxidative system in Escherichia coli . The nature of these interactions is often through the thiol group present in the compound, which can form disulfide bonds, contributing to the stability and function of proteins .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to function in a novel antioxidative system in Escherichia coli, indicating its role in cellular redox reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Detailed studies on the specific metabolic pathways involving this compound are currently limited.
準備方法
Synthetic Routes and Reaction Conditions
L-Cysteine, S-methyl-, hydrochloride can be synthesized through several methods. One common approach involves the methylation of L-cysteine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the methylation reaction is carried out under controlled conditions. The process is optimized for high yield and purity, and the final product is purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
L-Cysteine, S-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced back to its thiol form from disulfides.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various alkylated cysteine derivatives.
科学的研究の応用
L-Cysteine, S-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, as well as its involvement in redox reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives
類似化合物との比較
Similar Compounds
L-Cysteine: The parent compound, which lacks the methyl group.
S-Methyl-L-cysteine: Similar structure but without the hydrochloride component.
N-Acetyl-L-cysteine: Another derivative of cysteine with different functional groups
Uniqueness
L-Cysteine, S-methyl-, hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride form. This makes it particularly useful in various applications where these properties are advantageous .
特性
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYIBJHUZRRSK-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro- (9CI)](/img/new.no-structure.jpg)
